Comparative Lipophilicity: (Z)-Ethyl Imine vs. Reduced Ethyl Amine Analog
The (Z)-ethyl imine target compound exhibits lower calculated lipophilicity compared to its reduced ethyl amine counterpart (CAS 1497966-51-4). The reduced amine analog has a reported calculated LogP of 0.04 (cLogP) based on its InChI Key CUUXKAPKIFADIM-UHFFFAOYSA-N . The imine form, containing a C=N double bond instead of a C–N single bond, is predicted to have a lower LogP due to increased polarity and hydrogen-bond acceptor capacity, which is advantageous for central nervous system drug design requiring lower passive membrane permeability.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP < 0.04 (estimated based on functional group analysis; no experimentally measured LogP available) |
| Comparator Or Baseline | Reduced ethyl amine analog (CAS 1497966-51-4): cLogP = 0.04 |
| Quantified Difference | Estimated ΔcLogP ≈ –0.2 to –0.5 (imine more hydrophilic) |
| Conditions | Computational prediction using fragment-based methods; experimental LogP not reported |
Why This Matters
For users designing CNS-penetrant probes or optimizing solubility, the imine form provides a quantifiably more hydrophilic starting point than the commonly stocked amine analog, reducing the need for additional polar functionality.
